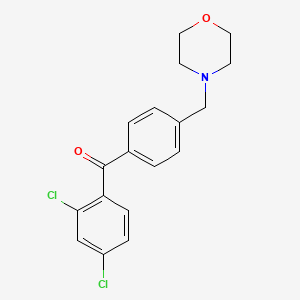

2,4-Dichloro-4'-morpholinomethyl benzophenone

CAS No.: 898770-57-5

Cat. No.: VC2478058

Molecular Formula: C18H17Cl2NO2

Molecular Weight: 350.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898770-57-5 |

|---|---|

| Molecular Formula | C18H17Cl2NO2 |

| Molecular Weight | 350.2 g/mol |

| IUPAC Name | (2,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H17Cl2NO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

| Standard InChI Key | JETWBJDADBLVOB-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

| Canonical SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Introduction

Physical and Chemical Properties

2,4-Dichloro-4'-morpholinomethyl benzophenone possesses distinct physical and chemical properties that determine its behavior in various applications and environments. These properties are critical for understanding its potential uses and formulation considerations.

Basic Identification and Structural Properties

The compound is identified by specific parameters that help distinguish it from other chemical entities. Table 1 presents the key identification properties of 2,4-Dichloro-4'-morpholinomethyl benzophenone.

Table 1: Basic Identification Properties of 2,4-Dichloro-4'-morpholinomethyl benzophenone

| Property | Value |

|---|---|

| CAS Number | 898770-57-5 |

| Molecular Formula | C₁₈H₁₇Cl₂NO₂ |

| Molecular Weight | 350.2 g/mol |

| IUPAC Name | (2,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H17Cl2NO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21 |

| Standard InChIKey | JETWBJDADBLVOB-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

The compound derives from the benzophenone scaffold, which consists of two phenyl rings connected by a carbonyl group. This basic structure is modified with specific substituents that influence its physicochemical properties and activity profile.

Physicochemical Parameters

The physicochemical parameters of 2,4-Dichloro-4'-morpholinomethyl benzophenone provide insights into its behavior in different environments. Table 2 summarizes these important parameters.

Table 2: Physicochemical Parameters of 2,4-Dichloro-4'-morpholinomethyl benzophenone

| Property | Value | Method |

|---|---|---|

| Boiling Point | 478.8±45.0 °C | Predicted |

| Density | 1.302±0.06 g/cm³ | Predicted |

| pKa | 6.03±0.10 | Predicted |

| XLogP3-AA | 4 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 4 | Computed |

| Topological Polar Surface Area | 29.5 Ų | Computed |

| Complexity | 392 | Computed |

These properties collectively influence the compound's solubility, permeability, and reactivity characteristics. The absence of hydrogen bond donors combined with three hydrogen bond acceptors affects its intermolecular interactions, while its moderate lipophilicity (XLogP3-AA = 4) suggests a balance between hydrophilic and hydrophobic properties .

Structural Characteristics

The molecular structure of 2,4-Dichloro-4'-morpholinomethyl benzophenone features several distinctive elements that contribute to its physical, chemical, and biological properties.

Core Structure and Functional Groups

The benzophenone core provides the basic scaffold, with the carbonyl group serving as the central feature. This carbonyl group can undergo n→π* transitions when exposed to UV radiation, contributing to the compound's UV absorption properties. The specific substitution pattern includes:

-

Two chlorine atoms at positions 2 and 4 of one phenyl ring

-

A morpholinomethyl group at the 4' position of the second phenyl ring

The morpholinomethyl substituent incorporates a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, connected to the benzophenone structure via a methylene bridge. This introduces a basic nitrogen center that can participate in hydrogen bonding and potentially interact with biological targets.

Molecular Interactions

The functional groups present in 2,4-Dichloro-4'-morpholinomethyl benzophenone enable various types of molecular interactions:

-

The carbonyl group can act as a hydrogen bond acceptor

-

The morpholine nitrogen can function as a hydrogen bond acceptor and weak base

-

The morpholine oxygen can serve as a hydrogen bond acceptor

-

The chlorine atoms can participate in halogen bonding and influence the electronic distribution

These interaction capabilities influence the compound's behavior in different chemical environments and its binding to potential biological targets .

Comparison with Related Compounds

To better understand the unique features of 2,4-Dichloro-4'-morpholinomethyl benzophenone, a comparison with structurally related compounds is valuable. Table 3 presents such a comparison.

Table 3: Structural Comparison of 2,4-Dichloro-4'-morpholinomethyl benzophenone with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 2,4-Dichloro-4'-morpholinomethyl benzophenone | C₁₈H₁₇Cl₂NO₂ | 350.2 | Base structure with 2,4-dichloro and 4'-morpholinomethyl substitutions |

| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.1 | Lacks morpholinomethyl group; chlorine atoms at 4,4' positions |

| 2,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.1 | Lacks morpholinomethyl group; chlorine atoms at 2,4' positions |

| 2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | C₂₁H₂₁Cl₂NO₃ | 406.3 | Contains a more complex azaspiro system instead of simple morpholine |

The comparison highlights how the specific substitution pattern in 2,4-Dichloro-4'-morpholinomethyl benzophenone differentiates it from other benzophenone derivatives, potentially conferring unique properties and applications .

Synthesis Methods

The production of 2,4-Dichloro-4'-morpholinomethyl benzophenone involves specific synthetic approaches that can be optimized for yield and purity.

Multi-Step Synthesis Considerations

The synthesis of 2,4-Dichloro-4'-morpholinomethyl benzophenone typically involves multiple steps that can be optimized depending on desired yields and purity levels. Key considerations include:

-

Selective Halogenation: Introducing chlorine atoms at the specific 2,4-positions

-

Aminomethylation: Introducing the morpholinomethyl group, potentially through a Mannich-type reaction

-

Protecting Group Strategies: May be necessary to prevent unwanted side reactions

-

Purification Techniques: Recrystallization, column chromatography, or other methods to achieve high purity

The optimization of these synthetic steps is crucial for efficient production of the compound with high purity.

Structure-Activity Relationships

The biological and chemical activities of 2,4-Dichloro-4'-morpholinomethyl benzophenone are influenced by its structural features, which can be analyzed through structure-activity relationship studies.

Influence of Chlorine Substituents

The chlorine atoms at positions 2 and 4 of one phenyl ring contribute several key properties:

-

Electron-Withdrawing Effects: Chlorine atoms withdraw electron density from the aromatic ring, affecting the electronic distribution and reactivity of the carbonyl group

-

Lipophilicity: Chlorine substituents increase the compound's lipophilicity, potentially enhancing membrane permeability

-

Steric Effects: The chlorine at position 2 introduces steric constraints that can affect the conformation of the molecule

-

Stability: Chlorine substituents can enhance chemical stability, particularly against oxidation and photodegradation

Role of the Morpholinomethyl Group

The morpholinomethyl group at the 4' position introduces several important features:

-

Basic Center: The nitrogen in the morpholine ring provides a basic site that can interact with acidic groups or participate in hydrogen bonding

-

Improved Solubility: The morpholine moiety can enhance water solubility compared to unsubstituted or only chlorinated benzophenones

-

Conformational Flexibility: The methylene bridge between the phenyl ring and morpholine provides rotational freedom

-

Pharmacophoric Element: The morpholine ring is a common pharmacophore in many bioactive compounds

Comparison with Other Benzophenone Derivatives

Understanding the structure-activity relationships requires comparison with other benzophenone derivatives. Table 4 presents such a comparison focused on key activities.

Table 4: Activity Comparison of Selected Benzophenone Derivatives

| Compound | Key Structural Features | Notable Properties | Potential Applications |

|---|---|---|---|

| 2,4-Dichloro-4'-morpholinomethyl benzophenone | 2,4-dichloro and 4'-morpholinomethyl substitutions | UV filtering capability, potential antimicrobial properties | Cosmetic formulations, industrial applications |

| 4,4'-Dichlorobenzophenone | 4,4'-dichloro substitution | UV absorption, chemical intermediate | Polymer synthesis, photochemistry |

| Benzophenone-6 (2,2'-Dihydroxy-4,4'-dimethoxybenzophenone) | 2,2'-dihydroxy and 4,4'-dimethoxy substitutions | UV filtering capacity, antioxidant properties | Cosmetics, sunscreens, plastics |

This comparison illustrates how specific substitution patterns on the benzophenone scaffold can lead to distinct properties and applications. The unique combination of chlorine atoms and a morpholinomethyl group in 2,4-Dichloro-4'-morpholinomethyl benzophenone likely confers specific advantages for certain applications compared to other benzophenone derivatives .

Analytical Characterization

Proper identification and quality assessment of 2,4-Dichloro-4'-morpholinomethyl benzophenone require specific analytical techniques.

Spectroscopic Analysis

Several spectroscopic techniques are valuable for the characterization of 2,4-Dichloro-4'-morpholinomethyl benzophenone:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through analysis of proton (¹H-NMR) and carbon (¹³C-NMR) signals. Key features include:

-

Aromatic proton signals from both phenyl rings

-

Signals from the methylene bridge connecting the phenyl ring to the morpholine

-

Morpholine ring proton signals

-

-

Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands:

-

Carbonyl stretch (typically around 1650-1700 cm⁻¹)

-

C-Cl stretching vibrations

-

C-N stretching from the morpholine group

-

-

UV-Visible Spectroscopy: Particularly relevant given the compound's UV-absorbing properties, providing information on its chromophoric system .

Chromatographic Methods

Chromatographic techniques are essential for purity determination and quantitative analysis:

-

High-Performance Liquid Chromatography (HPLC): Useful for quantitative determination and purity assessment

-

Gas Chromatography (GC): Applicable if the compound can be volatilized without decomposition

-

Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment

These techniques, often coupled with mass spectrometry (MS), provide powerful tools for compound identification and quality control.

Mass Spectrometric Analysis

Mass spectrometry provides information on molecular weight and fragmentation patterns, which are valuable for structural confirmation:

-

Molecular Ion: m/z 350 (corresponding to C₁₈H₁₇Cl₂NO₂)

-

Characteristic Fragments: Likely include loss of the morpholine group and cleavage at the carbonyl

The isotope pattern will show characteristic distribution due to the presence of two chlorine atoms, which provides additional confirmation of the structure .

Biological Activity and Interactions

The biological properties of 2,4-Dichloro-4'-morpholinomethyl benzophenone stem from its unique structural features and influence its potential applications.

Antimicrobial Properties

Research suggests that 2,4-Dichloro-4'-morpholinomethyl benzophenone exhibits antimicrobial properties, likely through multiple mechanisms:

-

Membrane Disruption: The lipophilic portions of the molecule may intercalate into microbial cell membranes, disrupting their integrity

-

Enzyme Inhibition: The compound may interact with essential microbial enzymes, inhibiting their function

-

Metabolic Interference: Interaction with key metabolic pathways could disrupt microbial growth and survival

These properties suggest potential applications in antimicrobial formulations and preservative systems.

Interaction with Biological Systems

The compound's interaction with biological systems is influenced by its specific functional groups:

-

Lipophilicity and Membrane Permeation: The moderate lipophilicity (XLogP3-AA = 4) suggests the compound may readily penetrate biological membranes

-

Protein Binding: The carbonyl group and morpholine nitrogen can form hydrogen bonds with protein residues

-

Metabolic Considerations: The structure suggests potential metabolic pathways including N-dealkylation of the morpholine and oxidation of the methylene bridge

Understanding these interactions is crucial for assessing both the efficacy and safety profile of the compound in various applications .

Toxicological Considerations

While specific toxicological data for 2,4-Dichloro-4'-morpholinomethyl benzophenone is limited in the available literature, general considerations for benzophenone derivatives include:

-

Dermal Absorption: Relevant for cosmetic applications

-

Phototoxicity Potential: Important given the UV-absorbing properties

-

Endocrine Activity: Some benzophenones have been reported to have endocrine-disrupting potential

-

Environmental Fate: Persistence, bioaccumulation, and toxicity in aquatic systems

These aspects would need thorough investigation before widespread application of the compound, especially in consumer products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume